molecular formula C13H14O3 B13534318 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid

Katalognummer: B13534318
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: URXWAOAYUQEBSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Substitution with 3,4-Dimethylphenyl Group:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclobutane ring, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-(3,4-Dimethylphenyl)-2-oxocyclobutane-1-carboxylic acid: Differing by the position of the ketone group.

    1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Differing by the presence of a hydroxyl group instead of a ketone.

    1-(3,4-Dimethylphenyl)-3-oxocyclopentane-1-carboxylic acid: Differing by the ring size (cyclopentane instead of cyclobutane).

Eigenschaften

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-3-4-10(5-9(8)2)13(12(15)16)6-11(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16)

InChI-Schlüssel

URXWAOAYUQEBSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CC(=O)C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.